- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955029-44-4 structure
Nombre del producto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número CAS:955029-44-4
MF:C10H18FNO3
Megavatios:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-Boc-3-fluoro-4-hydroxypiperidine
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
- SCHEMBL1554980
- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 955029-44-4
- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18632749
- CS-0058579
- 1174020-44-0
- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- AS-34569
- WS-00417
- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
- ZWB02044
- DTXSID801160437
- AC-37144
- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- XRNLYXKYODGLMI-YUMQZZPRSA-N
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
- AKOS015897992
- MFCD18791210
- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791210
- Renchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
- Clave inchi: XRNLYXKYODGLMI-HTQZYQBOSA-N
- Sonrisas: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 219.12707160g/mol
- Masa isotópica única: 219.12707160g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 239
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 49.8Ų
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 250mg |
¥236.00 | 2024-04-24 | |
eNovation Chemicals LLC | D498870-500mg |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 500mg |
$140 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 50g |
¥ 19,450.00 | 2023-04-12 | |
Chemenu | CM294324-25g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 25g |
$2450 | 2021-08-18 | |
Apollo Scientific | PC430171-1g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 1g |
£182.00 | 2025-02-21 | |
Apollo Scientific | PC430171-5g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 5g |
£655.00 | 2025-02-21 | |
ChemScence | CS-0047869-1g |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 1g |
$950.0 | 2022-04-26 | ||
Chemenu | CM294324-250mg |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 250mg |
$90 | 2022-09-29 | |
Alichem | A129000026-1g |
tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |
955029-44-4 | 95% | 1g |
$253.62 | 2023-08-31 | |
Chemenu | CM294324-5g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 5g |
$619 | 2022-09-29 |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Referencia
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C
Referencia
- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Referencia
- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referencia
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C
Referencia
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical PropertiesChemistry - A European Journal, 2023, 29(47),,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referencia
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referencia
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Literatura relevante
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) Productos relacionados
- 921040-13-3(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-amine)
- 1049746-42-0(ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride)
- 2639455-10-8(ethyl 3-({(2-aminoethyl)carbamoylamino}methyl)benzoate)
- 2228253-80-1(4-methoxy-4-(oxan-3-yl)methylpiperidine)
- 1516112-70-1(1-(5-bromo-2-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2168067-15-8(2-(2-{4-(2-fluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)
- 1515717-38-0(N-{3-(propan-2-yl)phenylmethyl}hydroxylamine)
- 2138135-42-7(4H-1,2,4-Triazole-4-acetic acid, 3-(1-cyclopropylethyl)-1,5-dihydro-5-thioxo-, methyl ester)
- 1428379-46-7(1-3-(pyrrolidine-1-carbonyl)azetidin-1-ylethan-1-one)
- 1040669-24-6(4-methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Pureza:99%
Cantidad:5g
Precio ($):396.0